11-Deoxyprostaglandin F1alpha

Overview

Description

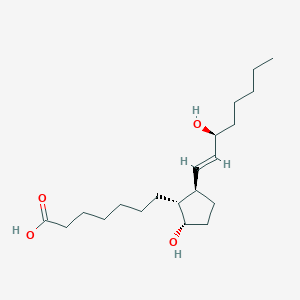

11-Deoxyprostaglandin F1alpha is a synthetic analog of prostaglandin F1alpha. It is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. These compounds have diverse biological functions, including the regulation of inflammation, blood flow, and the formation of blood clots. This compound exhibits vasopressor and bronchoconstrictor activities, making it a compound of interest in various scientific research fields .

Mechanism of Action

Target of Action

11-Deoxyprostaglandin F1alpha is a synthetic analog of Prostaglandin F1alpha (PGF1alpha) . It primarily targets the vasopressor and bronchoconstrictor activities in the body .

Mode of Action

The compound interacts with its targets by exhibiting vasopressor and bronchoconstrictor activities . It has been found to exhibit these activities at about half the strength of Prostaglandin F2alpha (PGF2alpha) in guinea pigs .

Result of Action

The compound exhibits side effects on intestines and causes uterine contraction . It also exhibits activity as a vasopressor and bronchoconstrictor .

Biochemical Analysis

Biochemical Properties

11-Deoxyprostaglandin F1alpha plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit gastric acid secretion and cause uterine contractions in rats . The compound exhibits vasopressor and bronchoconstrictor activities at about half the potency of prostaglandin F2alpha in guinea pigs . These interactions highlight the compound’s potential in modulating physiological processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause uterine contractions in rats at a dose 0.3 times that of prostaglandin F1alpha . Additionally, it inhibits gastric acid secretion by 35% at a dose of 32 mg/kg in whole animal studies . These effects demonstrate the compound’s impact on cellular activities.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s vasopressor and bronchoconstrictor activities are attributed to its interaction with specific receptors and enzymes . By binding to these targets, this compound modulates physiological responses, leading to its observed effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, with a stability of at least four years when stored at -20°C . This stability ensures consistent results in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dose of 32 mg/kg, the compound inhibits gastric acid secretion by 35% . Higher doses may lead to toxic or adverse effects. For instance, the compound’s uterine stimulant action is observed at a dose 0.3 times that of prostaglandin F1alpha . These dosage-dependent effects highlight the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. The compound’s inhibition of gastric acid secretion and uterine contractions are mediated through its interaction with specific metabolic pathways . Understanding these pathways is essential for elucidating the compound’s overall metabolic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions ensure that this compound reaches its intended sites of action, thereby exerting its physiological effects.

Subcellular Localization

The subcellular localization of this compound influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with cellular components and subsequent physiological responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Deoxyprostaglandin F1alpha involves multiple steps, starting from readily available precursors. One common approach is the chemoenzymatic synthesis, which combines chemical and enzymatic reactions to achieve high stereoselectivity and efficiency. The key steps include:

Baeyer–Villiger Monooxygenase-Catalyzed Oxidation: This step involves the oxidation of a bicyclic ketone to introduce the necessary oxygen functionalities with high enantiomeric excess (99% ee).

Ketoreductase-Catalyzed Reduction: This step reduces enones to set the critical stereochemical configurations under mild conditions.

Copper(II)-Catalyzed Regioselective p-Phenylbenzoylation: This step selectively introduces a phenylbenzoyl group to the secondary alcohol of a diol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar chemoenzymatic routes. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

11-Deoxyprostaglandin F1alpha undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen functionalities.

Reduction: Conversion of ketones to alcohols.

Substitution: Introduction of functional groups such as phenylbenzoyl.

Common Reagents and Conditions

Oxidation: Baeyer–Villiger monooxygenase under mild conditions.

Reduction: Ketoreductase enzymes.

Substitution: Copper(II) catalysts for regioselective reactions.

Major Products

The major products formed from these reactions include stereochemically pure intermediates and the final this compound compound .

Scientific Research Applications

11-Deoxyprostaglandin F1alpha has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the synthesis and reactivity of prostaglandins.

Biology: Investigated for its role in regulating biological processes such as inflammation and blood flow.

Medicine: Explored for its potential therapeutic effects, including inhibition of gastric acid secretion and induction of uterine contractions

Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry

Comparison with Similar Compounds

Similar Compounds

Prostaglandin F1alpha: The parent compound with similar biological activities.

Prostaglandin F2alpha: Another prostaglandin with stronger vasopressor and bronchoconstrictor activities.

Cloprostenol: A synthetic analog used in veterinary medicine.

Bimatoprost: A prostaglandin analog used to treat glaucoma .

Uniqueness

11-Deoxyprostaglandin F1alpha is unique due to its specific structural modifications, which result in distinct biological activities. It exhibits vasopressor and bronchoconstrictor activities at about half the potency of prostaglandin F2alpha, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name |

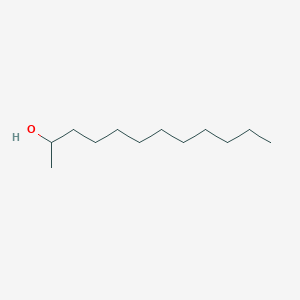

7-[(1R,2S,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-19,21-22H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBPXYQCXNOTFK-DUSCRHDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1CCC(C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1CC[C@@H]([C@@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347757 | |

| Record name | 11-Deoxyprostaglandin F1alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37785-98-1 | |

| Record name | 11-Deoxyprostaglandin F1alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037785981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Deoxyprostaglandin F1alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohepta[c]thiophen-6-one](/img/structure/B159149.png)

![[2,2'-Bipyridine]-5-carboxylic acid](/img/structure/B159150.png)